(3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a pyrrolidine moiety attached to a methanone group. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions. One common method includes the reaction of 3-chloro-2-hydrazinopyridine with bromine in the presence of a base such as sodium methoxide or sodium tert-butoxide. The reaction is carried out in a suitable solvent like toluene or tert-butanol under reflux conditions. After the reaction, the product is purified through techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
It is studied for its potential as an insecticidal and fungicidal agent, showing promising activity against certain pests and pathogens .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its insecticidal or fungicidal effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides): These compounds share a similar pyridine ring structure but differ in the attached functional groups.
(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl) methylene amino substituted-benzo[d][1,2,3]-triazin-4(3H)-ones: These compounds have a similar core structure but include additional heterocyclic rings.
Uniqueness
(3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of its bromine and chlorine substituents on the pyridine ring and the presence of a pyrrolidine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-8-5-7(12)6-13-9(8)10(15)14-3-1-2-4-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWOYNXOESVZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.